4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide

Description

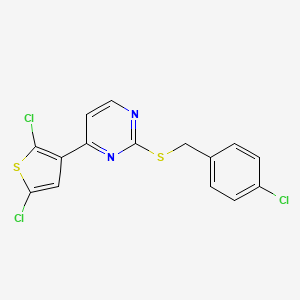

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide is a heterocyclic compound featuring a pyrimidine core substituted with a dichlorothienyl group and a 4-chlorobenzyl sulfide moiety.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-19-6-5-12(20-15)11-7-13(17)22-14(11)18/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMFYADTXUOKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,5-dichloro-3-thiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-pyrimidinyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl methyl sulfide (CAS 339020-26-7) and 4-chlorobenzyl 4-fluorophenyl sulfide , highlighting structural, regulatory, and functional differences.

Table 1: Structural and Functional Comparison

Key Findings

Structural Impact on Physicochemical Properties :

- The methyl-substituted analog (CAS 339020-26-7) has a lower molecular weight (277.19 vs. 399.75) and simpler structure, likely resulting in higher solubility and lower lipophilicity compared to the target compound. This may reduce its bioavailability but enhance synthetic accessibility for industrial use .

- The 4-chlorobenzyl 4-fluorophenyl sulfide lacks the pyrimidine-thienyl system, simplifying its aromatic framework. Its regulatory status as a pesticide suggests that the 4-chlorobenzyl sulfide moiety alone confers sufficient bioactivity for pest control .

Functional Implications :

- The dichlorothienyl-pyrimidine core in the target compound may enhance target-binding specificity (e.g., enzyme inhibition) compared to the fluorophenyl analog. However, the additional chlorine atoms and bulkier structure could increase environmental persistence or toxicity risks.

- The methyl-substituted analog’s commercial availability as a bulk product (NLT 97% purity) indicates scalability, whereas the target compound’s complex structure may require specialized synthesis protocols .

Biological Activity

4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₁H₈Cl₂N₂S

- Molecular Weight : 273.17 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell walls or inhibiting protein synthesis.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various sulfide derivatives indicated that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Similar Sulfide Derivative | 16 | S. aureus |

Cytotoxicity Studies

Cytotoxicity was evaluated using MTT assays on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound exhibits dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that compounds with similar structures to this compound exhibited potent anticancer activity by targeting specific pathways involved in tumor growth. The study highlighted the importance of structural modifications in enhancing efficacy.

- Environmental Impact Assessment : Research investigating the environmental toxicity of chlorinated compounds revealed that derivatives similar to the target compound displayed significant toxicity towards aquatic organisms at concentrations as low as 1 ppm. This emphasizes the need for further investigation into its environmental safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.